molecular formula C11H14BrNO B309691 N-(2-bromophenyl)-2-methylbutanamide

N-(2-bromophenyl)-2-methylbutanamide

Cat. No.: B309691
M. Wt: 256.14 g/mol
InChI Key: ZZRIHZVJXNEZMG-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-methylbutanamide is an organobromine compound characterized by a 2-methylbutanamide backbone linked to a 2-bromophenyl group via an amide bond. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol (exact mass: 255.03 g/mol) .

Structurally, the 2-bromophenyl group introduces steric and electronic effects that influence reactivity and biological activity. The compound’s applications are inferred from related amides, which exhibit antimicrobial, enzyme inhibitory, and drug-like properties .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(2-bromophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H14BrNO/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

ZZRIHZVJXNEZMG-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=CC=C1Br

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., bromo, nitro) enhance stability and intermolecular interactions but may reduce solubility .
  • Bulkier backbones (e.g., 2-methylbutanamide vs. acetamide) increase steric hindrance, affecting binding to biological targets .

Physicochemical Properties

  • This compound : Predicted logP ~2.5 (estimated from analogues), moderate polarity due to the amide group.
  • N-(2-Bromophenyl)pyrazine-2-carboxamide : Higher logP (1.77) due to aromatic pyrazine, suggesting better membrane permeability .
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide : Polar surface area (PSA) ~49 Ų, indicating moderate solubility .

Key Observations :

  • Yields for bromophenyl-containing amides vary widely (34–72%), influenced by steric hindrance and reaction conditions .
  • Multicomponent reactions (e.g., ) achieve higher yields (72%) due to optimized stepwise protocols .

Preparation Methods

Reaction Conditions:

  • Reagents : 2-Bromoaniline, 2-methylbutyryl chloride, base (e.g., triethylamine or pyridine).

  • Solvent : Dichloromethane (DCM) or toluene.

  • Temperature : 0–25°C (room temperature).

  • Time : 4–12 hours.

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of 2-methylbutyryl chloride, releasing HCl. A base is critical to neutralize HCl and drive the reaction to completion.

Optimization Insights :

  • Excess acyl chloride (1.2–1.5 equiv) improves yields by mitigating hydrolysis.

  • Anhydrous solvents prevent competing hydrolysis of the acyl chloride.

Yield : 70–85% after purification by column chromatography.

Catalytic Methods Using Coupling Agents

Alternative protocols employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid precursor (2-methylbutanoic acid) before amide bond formation.

Procedure:

  • Activation : 2-Methylbutanoic acid is treated with DCC/EDCI and 4-dimethylaminopyridine (DMAP) in DCM.

  • Coupling : 2-Bromoaniline is added, and the mixture is stirred at room temperature.

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.

  • Higher functional group tolerance.

Limitations :

  • Requires stoichiometric coupling agents, increasing cost.

  • Byproduct (dicyclohexylurea) complicates purification.

Yield : 65–78%.

One-Pot Synthesis via In Situ Acyl Chloride Formation

A scalable industrial approach generates the acyl chloride in situ from 2-methylbutanoic acid using thionyl chloride (SOCl₂), followed by immediate reaction with 2-bromoaniline.

Key Steps:

  • Chlorination :

    • 2-Methylbutanoic acid + SOCl₂ → 2-Methylbutyryl chloride.

    • Conditions : Reflux (70–80°C), 2–4 hours.

  • Acylation :

    • Direct addition of 2-bromoaniline to the reaction mixture.

Benefits :

  • Eliminates isolation of acyl chloride, reducing hydrolysis risk.

  • Suitable for large-scale production.

Yield : 80–90% after distillation.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free amidation, enhancing green chemistry metrics.

Protocol :

  • 2-Bromoaniline, 2-methylbutyryl chloride, and a catalytic base (e.g., K₂CO₃) are milled in a ball mill (500 RPM, 1–2 hours).

Advantages :

  • No solvent waste.

  • Rapid reaction times.

Yield : 60–70%.

Comparative Analysis of Methods

Method Yield Cost Scalability Purification Complexity
Classical Acylation70–85%LowModerateModerate
Coupling Agents65–78%HighLowHigh
One-Pot Synthesis80–90%LowHighLow
Mechanochemical60–70%ModerateLowLow

Key Findings :

  • The one-pot method offers the best balance of yield, cost, and scalability for industrial applications.

  • Mechanochemical synthesis is environmentally favorable but less efficient.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrolysis of Acyl Chloride : Mitigated by rigorous anhydrous conditions.

  • Diacylation : Controlled by using a 1:1 molar ratio of amine to acyl chloride.

Purification

  • Column Chromatography : Essential for removing unreacted starting materials and coupling agent byproducts.

  • Crystallization : Achieved using ethanol/water mixtures, yielding high-purity product (≥98%).

Industrial-Scale Production Insights

A Chinese patent (CN103193621A) details a continuous-flow process using activated carbon to absorb exothermic heat during acylation, ensuring safety and consistency.

Conditions :

  • Reactor : Microchannel reactor with enhanced heat transfer.

  • Residence Time : 30–150 seconds.

  • Throughput : 10–50 kg/hr .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromophenyl)-2-methylbutanamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs) or selective bromination. For MCRs, use a 0.4–0.5 mmol scale with optimized catalysts (e.g., Lewis acids) to achieve yields >50% . Bromination of precursor amides (e.g., N-(2-bromophenyl)butanamide) using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C ensures regioselectivity. Monitor purity via TLC and column chromatography .
  • Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and reaction time to minimize byproducts. Use computational tools (e.g., DFT) to predict reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromophenyl resonance at δ 7.3–7.8 ppm) and methylbutanamide backbone (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 296.08) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELXL refinement (e.g., C–Br bond length ~1.89 Å) .

Q. How is the pharmacological activity of this compound evaluated in preclinical studies?

  • Methods :

  • In vitro assays : Test enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) at 10–100 µM concentrations .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HepG2) to determine IC50_{50} values .
  • ADME profiling : Assess solubility in PBS (pH 7.4) and metabolic stability via liver microsomes .

Advanced Research Questions

Q. How can structural contradictions between NMR and crystallographic data be resolved for this compound?

  • Approach : Compare NMR-derived dihedral angles with X-ray torsion angles. Discrepancies may arise from dynamic equilibria in solution (e.g., rotamers). Use variable-temperature NMR to detect conformational flexibility . Validate with DFT calculations (e.g., Gaussian09) to model ground-state geometries .

Q. What strategies improve the yield of this compound in scale-up synthesis?

  • Solutions :

  • Continuous flow reactors : Enhance heat/mass transfer for bromination steps, reducing side reactions .
  • Catalyst screening : Test Pd-based catalysts for MCRs to reduce reaction time from 24h to 6h .
  • Purification : Employ preparative HPLC with C18 columns to isolate >98% pure product .

Q. How does the bromophenyl moiety influence the compound’s interaction with biological targets?

  • Mechanistic Insights :

  • The bromine atom enhances hydrophobic interactions in enzyme binding pockets (e.g., H-bonding with Tyr residues).
  • SAR studies show that replacing bromine with chlorine reduces potency by 40%, highlighting its electronic effects .
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities (<i>K</i>d ~10 µM) with diabetic targets like PPARγ .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Low melting point (~80°C) and polymorphism.
  • Mitigation : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. For twinned crystals, apply SHELXD for structure solution and Olex2 for refinement .

Q. How can stability issues in aqueous formulations be managed during in vivo studies?

  • Strategies :

  • Lyophilization : Prepare lyophilized powders with trehalose excipients to enhance shelf life .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve bioavailability and reduce hepatic clearance .

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